4-(Methylsulfonyl)benzoic acid
Overview
Description
4-(Methylsulfonyl)benzoic acid is a chemical compound that can be synthesized from 4-methylbenzenesulfonyl chloride through a series of chemical reactions including reduction, methylation, oxidation, and purification. The process has been optimized to achieve a high purity product suitable for large-scale production, with environmental considerations taken into account by using chloroacetic acid instead of dimethyl sulfate in the methylation process .
Synthesis Analysis
The synthesis of 4-(Methylsulfonyl)benzoic acid and related compounds involves various chemical reactions. For instance, 2-Nitro-4-methylsulfonyl benzoic acid can be synthesized from 4-methylsulfonyl toluene using nitration and oxygenation, with nitric acid as the oxidizing agent, achieving high yields and purity . Another study optimized the synthesis of 2-Nitro-4-methylsulfonylbenzoic acid through gas-liquid phase oxidation, resulting in a high average yield and purity under the optimized conditions . Additionally, the electrooxidation method has been used to convert 4-(Di-n-propylsulfamyl)toluene to 4-(Di-n-propylsulfamyl)benzoic acid under mild conditions, avoiding the use of corrosive reagents .
Molecular Structure Analysis
The molecular structure and properties of compounds related to 4-(Methylsulfonyl)benzoic acid have been extensively studied using various spectroscopic methods and theoretical calculations. For example, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was characterized by FTIR, NMR, X-ray diffraction, and thermal analysis, with its molecular geometry and vibrational frequencies calculated using Density Functional Theory (DFT) . Similarly, the structure of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide was determined using spectroscopic studies and DFT calculations, including analyses of hyperconjugative interactions and charge delocalization .
Chemical Reactions Analysis
The chemical reactivity of 4-(Methylsulfonyl)benzoic acid derivatives has been explored in various studies. For instance, the benzylic C(sp3)-H bond sulfonylation of 4-methylphenols was achieved through a three-component reaction involving aryldiazonium tetrafluoroborates, 4-methylphenols, and sodium metabisulfite under photocatalysis, suggesting a radical pathway . Another study described the synthesis of 4-(2-nitrophenylsulfonamido)benzoic acid and its tri-n-butyltin(IV) complex, which exhibited distinct geometries in solution and solid states and formed a polymeric structure in the crystalline state .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-methyl-4-(methylsulfonyl)benzene, a related compound, have been investigated in terms of its solubility in various organic solvents across different temperatures. The solubility followed a specific order among the selected solvents, and thermodynamic models were used to describe the solubility results. The mixing properties, including Gibbs energy, enthalpy, and entropy, were calculated, indicating that the dissolution process was spontaneous and favorable .
Scientific Research Applications
Toxicity in the Aquatic Environment
Research has shown that certain photoproducts of sulcotrione, a herbicide, display increased toxicity in the aquatic environment. These photoproducts include compounds such as 1H-xanthene-1,9-dione-3,4-dihydro-6-methylsulfonyl and 2-chloro-4-methylsulfonyl-benzoic acid, derived from the degradation of sulcotrione under sunlight radiation. This increase in toxicity has significant implications for non-target organisms like Vibrio fischeri bacteria (Wiszniowski et al., 2011).
Synthesis and Environmental Impact
A study introduced a new method for preparing 4-(methylsulfonyl)benzoic acid from 4-methylbenzenesulfonyl chloride. This method, which includes steps like reduction, methylation, and oxidation, results in a high product purity (>98%) and yield (51.8%). Notably, this technique is considered environmentally friendly, as it substitutes chloroacetic acid for dimethyl sulfate in the methylation process, contributing to environmental protection (Yin, 2002).
Safety And Hazards
4-(Methylsulfonyl)benzoic acid can cause skin irritation and serious eye damage. It may also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-methylsulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBWNNKDUMXZLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193531 | |
Record name | p-(Methylsulphonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfonyl)benzoic acid | |
CAS RN |
4052-30-6 | |
Record name | 4-(Methylsulfonyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4052-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylsulfonyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004052306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Methylsulfonyl)benzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11336 | |
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Record name | p-(Methylsulphonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(methylsulphonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.597 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-(Methylsulfonyl)benzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH6TZZ7RC7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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